D-arabino-Hexitol, 1,5-anhydro-2-deoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

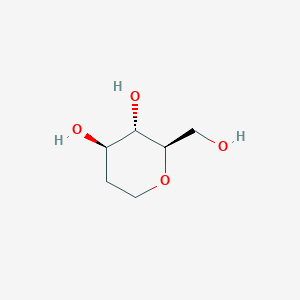

D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, also known as D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-arabino-Hexitol, 1,5-anhydro-2-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-arabino-Hexitol, 1,5-anhydro-2-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Hexitol Nucleic Acids

One of the primary applications of D-arabino-Hexitol is in the synthesis of hexitol nucleic acids (HNAs). These are synthetic analogs of nucleic acids that incorporate the hexitol structure. HNAs have demonstrated superior stability and hybridization potential compared to traditional DNA and RNA.

Advantages of HNAs

- Stability : HNAs exhibit increased resistance to nuclease degradation, making them suitable for therapeutic applications .

- Hybridization : The incorporation of D-arabino-Hexitol enhances the hybridization strength with complementary RNA and DNA strands .

- Antisense Properties : HNAs can effectively bind to target RNA sequences, providing a platform for antisense therapies .

Drug Development

D-arabino-Hexitol derivatives have been explored for their potential use in drug development, particularly as antiviral agents. The structural modifications afforded by the hexitol framework allow for the design of compounds that can interact effectively with biological targets.

Case Studies

- A study demonstrated that HNAs formed stable duplexes with RNA, indicating their potential as antiviral agents against RNA viruses .

- Research has shown that modifications to the sugar moiety can lead to enhanced binding affinities and selectivity towards specific targets .

Biochemical Research

In biochemical research, D-arabino-Hexitol serves as a building block for various experimental protocols. Its unique properties facilitate studies on nucleic acid interactions and modifications.

Experimental Protocols

- The synthesis of modified hexitol nucleosides allows researchers to investigate base pairing dynamics and stability .

- Hexitol nucleotides have been utilized in experiments examining the effects of sugar modifications on duplex stability and hybridization kinetics .

Summary Table of Applications

Propiedades

Número CAS |

13035-11-5 |

|---|---|

Fórmula molecular |

C6H12O4 |

Peso molecular |

148.16 g/mol |

Nombre IUPAC |

(2R,3S,4R)-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C6H12O4/c7-3-5-6(9)4(8)1-2-10-5/h4-9H,1-3H2/t4-,5-,6+/m1/s1 |

Clave InChI |

QFHKFGOUFKUPNX-PBXRRBTRSA-N |

SMILES |

C1COC(C(C1O)O)CO |

SMILES isomérico |

C1CO[C@@H]([C@H]([C@@H]1O)O)CO |

SMILES canónico |

C1COC(C(C1O)O)CO |

Sinónimos |

1,5-anhydro-2-deoxy-D-glucitol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.